molecular formula C8H5Cl2NS B162754 2,4-Dichloro-7-methyl-1,3-benzothiazole CAS No. 126920-73-8

2,4-Dichloro-7-methyl-1,3-benzothiazole

Cat. No. B162754
M. Wt: 218.1 g/mol
InChI Key: LELHGIDYEICASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7-methyl-1,3-benzothiazole (DMBT) is a synthetic compound that belongs to the family of benzothiazoles. It is widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

The mechanism of action of 2,4-Dichloro-7-methyl-1,3-benzothiazole is not fully understood. However, it is believed that 2,4-Dichloro-7-methyl-1,3-benzothiazole acts as a chelator for metal ions, which allows it to bind to metal ions and form stable complexes. The fluorescence of 2,4-Dichloro-7-methyl-1,3-benzothiazole is quenched when it binds to metal ions, which allows for the detection of metal ions.

Biochemical And Physiological Effects

2,4-Dichloro-7-methyl-1,3-benzothiazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not have any significant effects on cell viability. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

2,4-Dichloro-7-methyl-1,3-benzothiazole has several advantages for lab experiments. It is easy to synthesize, stable, and has a high degree of selectivity for metal ions. However, 2,4-Dichloro-7-methyl-1,3-benzothiazole has several limitations as well. It has poor water solubility, which can limit its use in aqueous environments. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has limited sensitivity for some metal ions, which can limit its use in certain applications.

Future Directions

There are several future directions for 2,4-Dichloro-7-methyl-1,3-benzothiazole research. One potential direction is the development of new fluorescent probes based on 2,4-Dichloro-7-methyl-1,3-benzothiazole for the detection of other metal ions. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole could be used in the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2,4-Dichloro-7-methyl-1,3-benzothiazole.
Conclusion
In conclusion, 2,4-Dichloro-7-methyl-1,3-benzothiazole is a synthetic compound that has unique properties and applications in scientific research. It can be synthesized through a simple method and has been extensively used as a fluorescent probe for the detection of metal ions. While the mechanism of action and biochemical and physiological effects of 2,4-Dichloro-7-methyl-1,3-benzothiazole are not fully understood, it has shown promising results in anti-inflammatory properties. Further research is needed to fully understand the potential of 2,4-Dichloro-7-methyl-1,3-benzothiazole in scientific research.

Synthesis Methods

2,4-Dichloro-7-methyl-1,3-benzothiazole can be synthesized through the reaction of 2-chloro-7-methyl-1,3-benzothiazole with thionyl chloride and then reacting the resulting product with sodium hydroxide. The final product is obtained through recrystallization.

Scientific Research Applications

2,4-Dichloro-7-methyl-1,3-benzothiazole has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, mercury, and lead. It has also been used in the synthesis of new organic materials, such as polymers and liquid crystals. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has been used as a precursor in the synthesis of drugs and other bioactive molecules.

properties

CAS RN

126920-73-8

Product Name

2,4-Dichloro-7-methyl-1,3-benzothiazole

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.1 g/mol

IUPAC Name

2,4-dichloro-7-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3

InChI Key

LELHGIDYEICASF-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl

synonyms

Benzothiazole, 2,4-dichloro-7-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.